Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a fused heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its unique structure, which integrates a pyrrole ring with a triazine ring, making it a versatile scaffold in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine ring.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are subsequently cyclized.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazines to form the desired triazine ring.
Industrial Production Methods
Industrial production of pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product yield .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is unique due to its fused heterocyclic structure, which provides a versatile scaffold for the development of various therapeutic agents. Its ability to inhibit multiple targets, including kinases and RNA polymerases, makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-6-2-8-4-9-10(6)3-5/h1-4H,(H,11,12) |
InChI Key |
SFUIIJZOWVIBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.